An In-depth Technical Guide to 2-Hexyl-3,5-dihydroxyhexadecanoic Acid and Its Analogs
An In-depth Technical Guide to 2-Hexyl-3,5-dihydroxyhexadecanoic Acid and Its Analogs
This guide provides a comprehensive technical overview of 2-Hexyl-3,5-dihydroxyhexadecanoic acid, a complex fatty acid with significant relevance in pharmaceutical research and development. We will delve into its chemical structure, stereoisomerism, and the properties of its key analogs, including its role as a reference standard and impurity in the context of the anti-obesity drug Orlistat. Furthermore, we will explore the biological activities of structurally related compounds, offering insights into potential therapeutic applications and mechanisms of action.
Introduction: A Molecule of Pharmaceutical Significance
2-Hexyl-3,5-dihydroxyhexadecanoic acid is a modified fatty acid that has garnered attention primarily due to its association with Orlistat, a potent inhibitor of pancreatic and gastric lipases. The specific stereochemistry of this molecule is crucial to its biological function and its classification as either a reference standard or an impurity in pharmaceutical manufacturing. Understanding the nuances of its structure and properties is therefore paramount for researchers and professionals in drug development and quality control.
Chemical Structure and Stereoisomerism
The core structure of 2-Hexyl-3,5-dihydroxyhexadecanoic acid features a sixteen-carbon (hexadecanoic) acid backbone with a hexyl group at the second carbon (α-position) and hydroxyl groups at the third and fifth carbons. The presence of multiple chiral centers gives rise to several stereoisomers, each with distinct spatial arrangements and, consequently, different biological activities and chemical properties.
Key Stereoisomers:
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(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid (CAS 145682-69-5): This specific stereoisomer is utilized as a pharmaceutical reference standard, particularly in relation to the drug Orlistat.[1] Its well-defined stereochemistry allows for accurate analytical method development, validation, and quality control in pharmaceutical laboratories.[1]
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(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid (CAS 130793-30-5): In contrast, this stereoisomer is identified as "Orlistat impurity M3".[2] Its presence in drug formulations must be carefully monitored to ensure the safety and efficacy of the final product. A deuterated version, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 (CAS 1217806-00-2), is also available as a labeled standard for analytical purposes.[3]
The subtle yet critical differences in the three-dimensional arrangement of the hydroxyl and hexyl groups between these stereoisomers underscore the importance of stereoselective synthesis and purification in pharmaceutical chemistry.
Physicochemical Properties
The physicochemical properties of 2-Hexyl-3,5-dihydroxyhexadecanoic acid are influenced by its long alkyl chain, the presence of polar hydroxyl and carboxylic acid groups, and its overall molecular weight.
| Property | Value | Source |
| Molecular Formula | C22H44O4 | [1][2] |
| Molecular Weight | 372.59 g/mol | [1][2] |
The molecule's structure, with both lipophilic (hexyl and hexadecanoic chains) and hydrophilic (dihydroxy and carboxylic acid) regions, suggests it may exhibit surfactant-like properties. This amphipathic nature is a common feature of many biologically active lipids.
Biological Activity and Mechanism of Action: Insights from Analogs
Direct studies on the biological activity of 2-Hexyl-3,5-dihydroxyhexadecanoic acid itself are limited in publicly available literature. However, significant insights can be gleaned from a closely related analog where the 5-hydroxyl group is protected: 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid .
This compound is noted for its ability to inhibit lipase enzymes.[4] By binding to the active site of these enzymes, it prevents the breakdown of triglycerides into absorbable free fatty acids and glycerol, thereby reducing fat absorption.[4] This mechanism of action is highly relevant to the development of anti-obesity therapeutics and mirrors the action of Orlistat. The structural similarity of this analog to lipstatin, a natural pancreatic lipase inhibitor, further supports its potential role in metabolic regulation.[4]
The structural features contributing to this activity include the branched hexadecanoic acid backbone and the specific placement of the hydroxyl and ether groups.[4]
The Ceramide Connection: A Structural Analogy
The structure of 2-Hexyl-3,5-dihydroxyhexadecanoic acid bears a resemblance to ceramides, a class of waxy lipid molecules composed of sphingosine and a fatty acid.[5] Ceramides are integral components of the cell membrane and are involved in a variety of cellular signaling pathways, including differentiation, proliferation, and apoptosis.[5] While not a true ceramide, the dihydroxy fatty acid structure of the topic compound suggests a potential for it to interact with lipid-modifying enzymes or participate in lipid signaling pathways in a manner analogous to ceramides. This is an area that warrants further investigation.
Experimental Protocols
Synthesis of Related Fatty Acids: A General Approach
Synthesis of 2-Hexyldecanoic Acid: [6]
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Alkylation: In a reactor, dissolve methyl octanoate and sodium hydroxide in methanol at 20-30°C. Slowly add 1-chlorohexane. After the addition, raise the temperature to 60°C and react for 6 hours.
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Saponification: Dissolve sodium hydroxide in water and add it to the reaction mixture. Continue the reaction at 60°C for 6 hours. Distill off the solvent under reduced pressure.
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Acidification and Purification: Cool the mixture to room temperature and neutralize with a 1 mol/L hydrochloric acid solution to a pH of 3-4. Allow the layers to separate. The organic phase is dissolved in petroleum ether, washed twice with water, and decolorized with activated carbon. The low boiling point components are then distilled off under reduced pressure at 80°C to yield 2-hexyldecanoic acid.[6]
This protocol demonstrates a common strategy for introducing an alkyl branch at the α-position of a fatty acid ester, followed by hydrolysis to the free fatty acid. The synthesis of the dihydroxy analog would require additional, more complex steps to introduce the hydroxyl groups with the correct stereochemistry.
Analytical Workflow for Impurity Profiling
The identification and quantification of impurities like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid in Orlistat is a critical quality control step. A typical analytical workflow would involve the following:
Figure 1: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion and Future Directions
2-Hexyl-3,5-dihydroxyhexadecanoic acid and its analogs represent a fascinating and important class of modified fatty acids. Their significance as pharmaceutical reference standards and impurities highlights the critical role of stereochemistry in drug development and quality control. The biological activity of related lipase inhibitors points towards a potential for this structural motif in the design of new therapeutics for metabolic disorders.
Future research should focus on elucidating the specific biological activities of the different stereoisomers of 2-Hexyl-3,5-dihydroxyhexadecanoic acid. Investigating their potential interactions with lipid signaling pathways, drawing parallels to ceramide biology, could uncover novel therapeutic applications beyond lipase inhibition. Furthermore, the development of efficient and stereoselective synthetic routes to these complex molecules will be crucial for advancing their study and potential clinical use.
References
- Benchchem. (n.d.). 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid.
- SRIRAMCHEM. (n.d.). (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid.
- Santa Cruz Biotechnology. (n.d.). (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5.
- Pharmaffiliates. (n.d.). (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13.
- ChemicalBook. (n.d.). 2-Hexyldecanoic Acid synthesis.
- Wikipedia. (n.d.). Ceramide.
Sources
- 1. (2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid - SRIRAMCHEM [sriramchem.com]
- 2. (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid | CAS 130793-30-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid | 104801-93-6 | Benchchem [benchchem.com]
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- 6. 2-Hexyldecanoic Acid synthesis - chemicalbook [chemicalbook.com]
